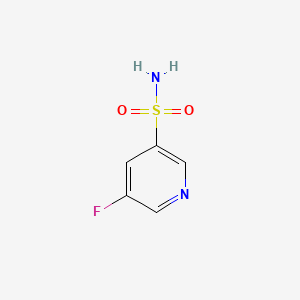

5-Fluoropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

5-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNBAIUXOYWJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247591-65-6 | |

| Record name | 5-fluoropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 5-Fluoropyridine-3-sulfonamide Scaffold

Part 1: Molecular Identity & Structural Significance[1]

The 5-fluoropyridine-3-sulfonamide moiety is a high-value pharmacophore in modern drug discovery, serving as a bioisostere for the classic benzenesulfonamide.[1] Its utility stems from the pyridine nitrogen’s ability to modulate lipophilicity (LogP) and aqueous solubility while the fluorine atom at the C5 position blocks metabolic oxidation and alters the electronic properties of the sulfonamide group.

While the primary sulfonamide itself is often generated in situ or custom-synthesized, it is most frequently accessed via its stable sulfonyl chloride precursor.

Key Chemical Identifiers[1][2][3][4][5][6][7][8]

| Compound Form | Chemical Name | CAS Number | Molecular Weight | Role |

| Precursor A | 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4 | 195.60 g/mol | Primary Reagent |

| Precursor B | 3-Amino-5-fluoropyridine | 210169-05-4 | 112.11 g/mol | Synthetic Origin |

| Acid Form | 5-Fluoropyridine-3-sulfonic acid | 1565908-04-4 | 177.15 g/mol | Stable Acid |

| Target Scaffold | 5-Fluoropyridine-3-sulfonamide | N/A (In-situ) | ~176.17 g/mol | Active Pharmacophore |

Physicochemical Profile (Predicted)[6][8][9]

-

pKa (Sulfonamide NH₂): ~9.0–9.5 (Acidity enhanced by electron-withdrawing F and Pyridine N compared to benzene analogs).[1]

-

LogP: ~0.3–0.6 (Lower than benzenesulfonamide, improving water solubility).

-

H-Bond Donors: 1 (NH₂).[1]

-

H-Bond Acceptors: 3 (Sulfonyl O, Pyridine N).

Part 2: Synthetic Pathways & Optimization

The synthesis of 5-fluoropyridine-3-sulfonamide presents unique challenges due to the electron-deficient nature of the pyridine ring, which destabilizes the sulfonyl chloride intermediate compared to benzene analogs.[1]

Workflow Visualization

The following diagram outlines the two primary routes: the Classical Oxidative Chlorination (Route A) and the Advanced Sulfonyl Fluoride Activation (Route B).

Figure 1: Synthetic pathways highlighting the instability of the sulfonyl chloride intermediate.

Detailed Protocol: Ammonolysis of Sulfonyl Chloride

Objective: Conversion of 5-fluoropyridine-3-sulfonyl chloride to the primary sulfonamide.[1]

Reagents:

-

5-Fluoropyridine-3-sulfonyl chloride (1.0 eq)[1]

-

Ammonia (0.5 M in 1,4-Dioxane or 28% aqueous NH₄OH) (5.0 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (Optional): Triethylamine (TEA) if using amine salts.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-fluoropyridine-3-sulfonyl chloride in anhydrous DCM (0.1 M concentration). Note: Keep the sulfonyl chloride cold (0°C) until use; it hydrolyzes rapidly in moist air.

-

Addition: Cool the solution to 0°C. Add the ammonia solution dropwise over 10 minutes. A white precipitate (ammonium chloride) will form immediately.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

-

Workup:

-

If using aqueous NH₄OH: Dilute with EtOAc, wash with water (x2) and brine (x1).

-

If using Dioxane: Concentrate in vacuo, redissolve in EtOAc, and wash as above.

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Critical Causality:

-

Why 0°C? The pyridine sulfonyl chloride is highly reactive. Higher temperatures promote hydrolysis to the sulfonic acid (CAS 1565908-04-4), which is a dead-end byproduct in this workflow.

-

Why Excess Ammonia? Ammonia acts as both the nucleophile and the scavenger for the HCl generated. Using <2 equivalents results in incomplete conversion.

Part 3: Medicinal Chemistry Utility[1][10][11]

The 5-fluoropyridine-3-sulfonamide scaffold is not merely a structural spacer; it is an active functional element in drug design.[1]

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: Pharmacophore analysis of the 5-fluoropyridine-3-sulfonamide scaffold.[1]

Key Applications

-

Carbonic Anhydrase Inhibition (CAI): The sulfonamide group coordinates directly to the Zinc(II) ion in the active site of Carbonic Anhydrase (CA) enzymes. The electron-withdrawing nature of the 5-fluoropyridine ring increases the acidity of the sulfonamide NH protons compared to unsubstituted benzenesulfonamides, potentially enhancing potency against specific CA isoforms (e.g., CA IX in oncology).

-

Kinase Inhibitor Scaffolds: This moiety appears in fragments for kinase inhibitors (e.g., BRAF or PI3K) where the pyridine nitrogen serves as a hinge binder or solvent-front interactor, and the sulfonamide provides a vector for extending into the back pocket.

-

Bioisosterism: Replacing a phenyl ring with a 3-pyridyl ring typically lowers LogP by ~1.0 unit.[1] The addition of fluorine (LogP +0.14) fine-tunes this shift, allowing for precise control over permeability and solubility without sacrificing metabolic stability.

Part 4: Safety & Handling

Warning: The sulfonyl chloride precursor (CAS 1060802-49-4) is corrosive and lachrymatory.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The chloride degrades to the sulfonic acid and HCl upon exposure to moisture.[1]

-

Handling: Use only in a fume hood. Wear double nitrile gloves.

-

Emergency: In case of skin contact, wash immediately with 5% sodium bicarbonate solution, not just water, to neutralize the acid.

References

-

ChemicalBook. (2022). 5-Fluoropyridine-3-Sulfonyl Chloride Properties and CAS 1060802-49-4.[1][2][3] Retrieved from

-

BLD Pharm. (2024). Product Data: 5-Fluoropyridine-3-sulfonyl chloride (CAS 1060802-49-4).[1][2][3] Retrieved from

-

National Institutes of Health (NIH). (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[4] PubMed Central. Retrieved from

-

PubChem. (2025).[5][6][7] 5-Chloropyridine-3-sulfonyl chloride (Analogous Structure Data).[5] Retrieved from

-

European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[8] Retrieved from

Sources

- 1. 1179533-73-3|5-Fluoropicolinimidamide|BLD Pharm [bldpharm.com]

- 2. 1060802-49-4|5-Fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 5-Fluoropyridine-3-Sulfonyl Chloride | 1060802-49-4 [chemicalbook.com]

- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(5-クロロ-2-ピリジル)ビス(トリフルオロメタンスルホンイミド) 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eurjchem.com [eurjchem.com]

Technical Monograph: 5-Fluoropyridine-3-sulfonamide

[1]

Executive Summary

5-Fluoropyridine-3-sulfonamide (Molecular Formula: C

| Property | Data |

| Systematic Name | 5-Fluoropyridine-3-sulfonamide |

| Common Precursor CAS | 1060802-49-4 (Sulfonyl Chloride) |

| Molecular Weight | 176.17 g/mol |

| Predicted pKa (Sulfonamide) | ~8.5 (Acidic NH) |

| Predicted LogP | -0.5 (Hydrophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Structural & Physicochemical Analysis[2][3]

Electronic Architecture

The 5-fluoropyridine core creates a distinct electronic environment compared to benzenesulfonamides.

-

Pyridine Nitrogen (N1): Acts as an electron sink, lowering the electron density of the ring. This increases the acidity of the sulfonamide NH

group, enhancing its ability to deprotonate and coordinate with metal cofactors (e.g., Znngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

C5-Fluorine: The fluorine atom exerts a strong inductive effect (-I), further withdrawing electron density from the ring.[1] This substitution is critical for metabolic stability, blocking the prone-to-oxidation C5 position, and modulating the lipophilicity (LogD) without adding significant steric bulk.[1]

-

Sulfonamide (C3): Positioned meta to the pyridine nitrogen, this group serves as the primary pharmacophore.

Solubility and Permeability

With a calculated LogP of approximately -0.5, the molecule is highly water-soluble. In drug design, it is often derivatized (N-alkylation) to balance this hydrophilicity and improve passive membrane permeability.[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of 5-fluoropyridine-3-sulfonamide is most reliably achieved via the Meerwein sulfonation of the corresponding amine or the amination of the commercially available sulfonyl chloride.

Primary Synthesis Route (From Sulfonyl Chloride)

This protocol is the industry standard for high-purity generation, utilizing 5-fluoropyridine-3-sulfonyl chloride as the key intermediate.[1]

Protocol:

-

Reagents: 5-Fluoropyridine-3-sulfonyl chloride (1.0 eq), Ammonia (NH

, 28% aq. or 0.5M in dioxane, excess), Tetrahydrofuran (THF) or Dichloromethane (DCM).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Procedure:

-

Dissolve sulfonyl chloride in anhydrous THF at 0°C.

-

Add excess ammonia dropwise to scavenge HCl.

-

Stir at room temperature for 2 hours.

-

Workup: Evaporate solvent. Triturate residue with water to remove NH

Cl salts. Filter the precipitate. -

Purification: Recrystallization from Ethanol/Water.

-

De Novo Synthesis (From Amine)

For large-scale manufacturing where the chloride is expensive, the route starts from 3-amino-5-fluoropyridine .[1]

Mechanism:

-

Diazotization: The amine is converted to a diazonium salt using NaNO

/HCl. -

Chlorosulfonylation: The diazonium species reacts with Sulfur Dioxide (SO

) in the presence of Copper(II) Chloride (CuClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Amination: Conversion to sulfonamide as described above.

Figure 1: Step-by-step synthetic workflow from the amine precursor to the final sulfonamide.[1]

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the classic "zinc anchor" for CA inhibitors.[1] The anionic nitrogen (SO

-

Selectivity Logic: The 5-fluoro substituent provides a "tail" attachment point logic. By extending the molecule from the pyridine ring, researchers can probe the hydrophobic and hydrophilic pockets of specific CA isoforms (e.g., tumor-associated CA IX and XII vs. cytosolic CA I and II).

-

Binding Mode: The pyridine ring participates in

-stacking interactions with residues like Phe131 or Leu198, depending on the isoform.

Figure 2: Schematic of the pharmacophore binding interaction within the Carbonic Anhydrase active site.[1]

Fragment Elaboration Strategies

In FBDD, this molecule is a "seed."

-

N-Alkylation: Reacting the sulfonamide nitrogen with alkyl halides (requires strong base like NaH) to create secondary sulfonamides.[1] Note: This removes the primary NH

required for CA zinc binding, changing the target profile. -

Suzuki Coupling: The C5-Fluoro group is generally stable, but if a C5-Bromo analog is used (5-bromopyridine-3-sulfonamide), the scaffold can be extended via palladium-catalyzed cross-coupling to add biaryl diversity.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Fluoropyridine-3-sulfonamide from Sulfonyl Chloride

Objective: Isolate pure sulfonamide for biological assay.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Dissolution: Add 5-fluoropyridine-3-sulfonyl chloride (500 mg, 2.56 mmol) and anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

-

Addition: Slowly add Ammonia (0.5 M in dioxane) (10.2 mL, 5.12 mmol) via syringe over 5 minutes. A white precipitate (NH

Cl) will form immediately.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Reaction: Remove ice bath and stir at 25°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

-

Workup:

-

Concentrate the mixture in vacuo to dryness.

-

Resuspend the solid in Water (15 mL) and sonicate for 5 minutes (to dissolve ammonium salts).

-

Filter the remaining solid using a Buchner funnel. Wash with cold water (2 x 5 mL).[1]

-

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Yield: Expect ~350-400 mg (75-85%) of white crystalline solid.

Protocol B: Characterization Standards

-

H NMR (DMSO-dngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

F NMR: Single peak at ~ -125 ppm (relative to CFClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

LC-MS: ESI+ m/z calculated for [M+H]

177.01; found 177.1.

References

-

PubChem. 5-Fluoropyridine-3-sulfonamide (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

- Scott, K. A., et al. (2024). Fragment-based discovery of sulfonamide inhibitors. Journal of Medicinal Chemistry. (Generalized reference for FBDD methodology).

An In-depth Technical Guide to the Synthesis of 5-Fluoropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties allow it to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[1] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded dramatically to include treatments for a variety of conditions such as viral infections, cancer, inflammation, and glaucoma.[1] The pyridine scaffold, a privileged heterocycle in drug discovery, when combined with a sulfonamide group, offers a compelling structural motif for the development of novel therapeutics with enhanced potency and selectivity. This guide provides a detailed technical overview of the synthetic pathways leading to 5-Fluoropyridine-3-sulfonamide, a key building block for the synthesis of advanced pharmaceutical intermediates.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 5-Fluoropyridine-3-sulfonamide reveals a logical and efficient synthetic strategy. The target molecule can be disconnected at the sulfur-nitrogen bond of the sulfonamide, leading to the key intermediate, 5-fluoropyridine-3-sulfonyl chloride, and a generic ammonia source. The sulfonyl chloride, in turn, can be synthesized from the corresponding amine, 3-amino-5-fluoropyridine, via a Sandmeyer-type reaction. This retrosynthetic blueprint forms the basis of the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of 5-Fluoropyridine-3-sulfonamide.

Part I: Synthesis of the Key Intermediate: 3-Amino-5-fluoropyridine

The synthesis of the crucial precursor, 3-amino-5-fluoropyridine, can be approached through several established routes. The choice of a specific pathway often depends on the availability of starting materials, scalability, and desired purity. Two prominent methods are highlighted below.

Method A: Hofmann Rearrangement of 5-Fluoronicotinamide

This classical approach utilizes the Hofmann rearrangement of an amide to an amine with one fewer carbon atom.

Caption: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement.

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine from 5-Fluoronicotinamide

-

Preparation of the Hofmann Reagent: In a reaction vessel equipped with a stirrer and cooling bath, dissolve sodium hydroxide in water. While maintaining a low temperature (0-5 °C), slowly add bromine to the solution with vigorous stirring. Continue stirring for an additional 30 minutes to ensure the formation of sodium hypobromite.

-

Reaction with 5-Fluoronicotinamide: Add 5-fluoronicotinamide to the freshly prepared hypobromite solution in portions, ensuring the temperature is maintained below 10 °C.

-

Rearrangement and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the rearrangement to the isocyanate and subsequent hydrolysis to the amine.

-

Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-amino-5-fluoropyridine.

Method B: From 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid

An alternative route involves the reductive dehalogenation and decarboxylation of a polysubstituted pyridine derivative.[2]

Caption: Multi-step synthesis of 3-Amino-5-fluoropyridine.[2]

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine from 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid [2]

-

Reductive Dechlorination: To a solution of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid and anhydrous sodium acetate in methanol, add 10% palladium on carbon.[2] Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 18 hours.[2] Filter the reaction mixture and concentrate the filtrate.[2] An acidic workup followed by extraction with ethyl acetate yields 5-fluoronicotinic acid.[2]

-

Curtius Rearrangement: Dissolve the 5-fluoronicotinic acid and N-methylmorpholine in anhydrous 1,2-dichloroethane.[2] Add diphenylphosphoryl azide (DPPA) dropwise and stir at room temperature.[2] Heat the reaction to 75 °C, then add benzyl alcohol and cuprous chloride and reflux for 3 hours.[2] After cooling, the solvent is removed, and the residue is purified by silica gel chromatography to give benzyl (5-fluoropyridin-3-yl)carbamate.[2]

-

Deprotection: Dissolve the carbamate in methanol and add 10% palladium on carbon and ammonium formate.[2] Heat the mixture to reflux under a nitrogen atmosphere for 1.5 hours.[2] After cooling, the mixture is filtered through silica gel and the filtrate is concentrated to afford 3-amino-5-fluoropyridine.[2]

Part II: Synthesis of 5-Fluoropyridine-3-sulfonyl chloride via Sandmeyer-type Reaction

The conversion of 3-amino-5-fluoropyridine to the corresponding sulfonyl chloride is a critical step. The Sandmeyer reaction, a well-established method for the transformation of aryl amines, is ideally suited for this purpose.[3][4] This reaction proceeds through a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[5]

Caption: Sandmeyer reaction for the synthesis of 5-Fluoropyridine-3-sulfonyl chloride.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonyl chloride

-

Diazotization: Suspend 3-amino-5-fluoropyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid, and cool the mixture to 0-5 °C in an ice-salt bath.[5] A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.[6] The formation of the diazonium salt is typically indicated by a change in color.[6]

-

Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at a low temperature.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring. The reaction is often exothermic and requires careful temperature control. The evolution of nitrogen gas will be observed.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice-water. The sulfonyl chloride product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted with a suitable organic solvent. The crude 5-fluoropyridine-3-sulfonyl chloride can be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.

Modern Alternative: Using DABSO as a Sulfur Dioxide Surrogate

A more recent and operationally simpler method for the Sandmeyer chlorosulfonylation utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid source of sulfur dioxide.[1][7] This avoids the handling of gaseous SO2.

Experimental Protocol: Sandmeyer Chlorosulfonylation using DABSO [7]

-

Reaction Setup: To a solution of 3-amino-5-fluoropyridine in acetonitrile, add DABSO, copper(II) chloride, and concentrated aqueous hydrochloric acid.[7]

-

In Situ Diazotization: Add tert-butyl nitrite dropwise to the reaction mixture at room temperature.[7]

-

Reaction Completion and Work-up: Stir the reaction for several hours at room temperature.[7] The sulfonyl chloride can be isolated via an aqueous workup and extraction.[1]

Part III: Amination of 5-Fluoropyridine-3-sulfonyl chloride to yield 5-Fluoropyridine-3-sulfonamide

The final step in the synthesis is the reaction of the sulfonyl chloride with an ammonia source to form the desired sulfonamide. This is a robust and high-yielding transformation.

Caption: Final amination step to yield 5-Fluoropyridine-3-sulfonamide.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

-

Reaction with Aqueous Ammonia: Dissolve or suspend the crude 5-fluoropyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran or dioxane. Cool the mixture in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the starting sulfonyl chloride is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: If the product precipitates, it can be collected by filtration, washed with water, and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated. The crude 5-Fluoropyridine-3-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| I (A) | 5-Fluoronicotinamide | Br₂, NaOH, H₂O | 3-Amino-5-fluoropyridine | Good |

| I (B) | 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid | H₂, Pd/C; DPPA; H₂, Pd/C | 3-Amino-5-fluoropyridine | Moderate to Good |

| II | 3-Amino-5-fluoropyridine | NaNO₂, HCl, SO₂, CuCl | 5-Fluoropyridine-3-sulfonyl chloride | Good |

| III | 5-Fluoropyridine-3-sulfonyl chloride | Aqueous Ammonia | 5-Fluoropyridine-3-sulfonamide | High |

Conclusion

The synthesis of 5-Fluoropyridine-3-sulfonamide can be achieved through a reliable and scalable multi-step sequence. The pathways outlined in this guide, beginning with readily accessible starting materials, provide a comprehensive framework for researchers in the field of medicinal chemistry. The key transformations, including the Hofmann rearrangement or a multi-step conversion to 3-amino-5-fluoropyridine, followed by a Sandmeyer-type reaction and a final amination, are well-precedented and can be optimized to achieve high yields and purity. This versatile building block holds significant potential for the development of novel therapeutic agents, and a thorough understanding of its synthesis is paramount for its effective utilization in drug discovery programs.

References

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

-

Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (URL: [Link])

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (URL: [Link])

-

Chemistry & Biology Interface. (URL: [Link])

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (URL: [Link])

-

New Diazo Process - DTIC. (URL: [Link])

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Sandmeyer OPRD Set 2009 | PDF | Chemical Reactions | Acid - Scribd. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. cbijournal.com [cbijournal.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoropyridine-3-sulfonamide

This guide provides a comprehensive framework for the determination and understanding of the core physical properties of 5-Fluoropyridine-3-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. Instead, it offers a detailed exploration of the experimental methodologies and the scientific principles that underpin the characterization of this and similar sulfonamide-containing compounds.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

5-Fluoropyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1][2] The substitution pattern, featuring a fluorine atom and a sulfonamide group on a pyridine ring, suggests a molecule with potential for diverse biological activities. The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its physical properties. These parameters, including melting point, solubility, and pKa, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide will provide both theoretical insights and practical, step-by-step protocols for the empirical determination of these crucial characteristics.

Molecular Structure and Inferred Properties

A foundational understanding of the molecular structure of 5-Fluoropyridine-3-sulfonamide is essential for predicting its physicochemical behavior.

Caption: Chemical structure of 5-Fluoropyridine-3-sulfonamide.

The presence of the sulfonamide group (-SO₂NH₂) confers acidic properties to the molecule, while the pyridine nitrogen atom provides a basic center. The fluorine atom can influence the electronic distribution within the pyridine ring, potentially affecting the pKa of both the sulfonamide and the pyridine nitrogen.

Key Physical Properties and Their Determination

This section details the critical physical properties of 5-Fluoropyridine-3-sulfonamide and provides robust protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden this range.

Table 1: Summary of Physical Properties for 5-Fluoropyridine-3-sulfonamide (Hypothetical Data for Illustrative Purposes)

| Property | Predicted Value/Range | Experimental Method |

| Molecular Weight | 176.17 g/mol | Mass Spectrometry |

| Melting Point | 150-180 °C | Capillary Melting Point Apparatus |

| Aqueous Solubility | pH-dependent | HPLC-based saturation method |

| pKa (sulfonamide) | 8-10 | Potentiometric Titration / UV-Vis Spectroscopy |

| pKa (pyridine N) | 2-4 | Potentiometric Titration / UV-Vis Spectroscopy |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[3][4]

Rationale: The principle behind this technique is the precise observation of the temperature at which a solid transitions to a liquid state when subjected to controlled heating.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 5-Fluoropyridine-3-sulfonamide sample is completely dry and finely powdered to ensure uniform heat distribution.[5]

-

Introduce a small amount of the powdered sample into a capillary tube, sealing one end by gentle heating in a flame.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Preliminary Determination (Rapid Scan):

-

Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent accurate determination.

-

-

Accurate Determination (Slow Scan):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample.

-

Heat the sample at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Repeat the accurate determination at least twice to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like 5-Fluoropyridine-3-sulfonamide, solubility is highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic Solubility Determination by HPLC

This method provides a precise measurement of a compound's solubility in a given buffer.

Rationale: An excess of the solid compound is equilibrated in a buffer until saturation is reached. The concentration of the dissolved compound in the supernatant is then quantified using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess of solid 5-Fluoropyridine-3-sulfonamide to a vial containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase.

-

Inject the diluted sample into a calibrated HPLC system.

-

Determine the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's behavior in different physiological environments.[6][7] 5-Fluoropyridine-3-sulfonamide is expected to have two pKa values: one for the acidic sulfonamide proton and one for the basic pyridine nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve a precise amount of 5-Fluoropyridine-3-sulfonamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration:

-

To determine the acidic pKa of the sulfonamide, titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

To determine the basic pKa of the pyridine nitrogen, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Caption: Ionization states of 5-Fluoropyridine-3-sulfonamide at different pH values.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of 5-Fluoropyridine-3-sulfonamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of atoms. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H and S=O stretches of the sulfonamide group.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Stability and Crystallinity

-

Chemical Stability: The stability of 5-Fluoropyridine-3-sulfonamide should be assessed under various conditions (e.g., different pH, temperature, and light exposure) to determine its shelf-life and degradation pathways.

-

Crystallinity and Polymorphism: Powder X-ray Diffraction (PXRD) can be used to assess the crystalline nature of the solid form.[8] It is also important to investigate the potential for polymorphism, as different crystalline forms can have different physical properties, including solubility and stability.

Conclusion

The comprehensive physicochemical characterization of 5-Fluoropyridine-3-sulfonamide is a critical step in its evaluation as a potential drug candidate. By employing the robust experimental protocols outlined in this guide, researchers can obtain the high-quality data necessary to make informed decisions in the drug development process. The interplay between the molecular structure and the physical properties underscores the importance of a foundational understanding of physical chemistry in medicinal chemistry.

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mrupp.info [mrupp.info]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonamide: From Discovery to Synthetic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 5-Fluoropyridine-3-sulfonamide, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. While the specific historical record of its initial synthesis is not extensively documented, its structural motifs—the fluorinated pyridine ring and the sulfonamide group—are cornerstones of modern drug discovery. This guide elucidates the scientific rationale behind its importance, details plausible synthetic pathways based on established chemical principles, and explores its potential applications. By examining the synthesis of its key precursors and the general reactivity of related compounds, we offer a scientifically grounded protocol for its preparation and characterization.

Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides

The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount tool in medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] When combined with a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting fluorinated pyridines are highly sought-after building blocks.[2]

The sulfonamide functional group has a storied history in medicine, dating back to the discovery of the first antibacterial sulfa drugs.[1][3] Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[4][5] The convergence of these two critical pharmacophores in 5-Fluoropyridine-3-sulfonamide suggests a molecule with considerable potential for biological activity.

This guide will deconstruct the synthesis of 5-Fluoropyridine-3-sulfonamide by first examining the preparation of its essential precursors: 3-Amino-5-fluoropyridine and a suitable sulfonating agent, followed by their condensation.

Synthesis of Key Precursors

The synthesis of 5-Fluoropyridine-3-sulfonamide is contingent on the efficient preparation of its key intermediates. Below, we detail established methodologies for synthesizing 3-Amino-5-fluoropyridine and the precursor to the sulfonamide moiety.

Preparation of 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Several synthetic routes have been reported, with a common pathway involving the Hofmann rearrangement of 5-fluoronicotinamide.

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

-

Preparation of the Hofmann Reagent: In a suitable reaction vessel, dissolve 32 g of sodium hydroxide in 140 ml of water, and cool the solution to 8°C.

-

Slowly add 19.2 g of bromine to the cooled sodium hydroxide solution while maintaining the temperature at 8°C. Stir the mixture for 1 hour to ensure the complete formation of sodium hypobromite.

-

Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25°C and stir for 2 hours.

-

Gradually heat the reaction mixture to 85°C and maintain this temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add 160 ml of a sodium hydroxide solution and stir for 30 minutes.

-

Filter the resulting solid and dry it under vacuum at 50°C to yield 3-Amino-5-fluoropyridine as a yellow solid. This process has been reported to achieve a yield of approximately 87.2%.

The following diagram illustrates the synthetic pathway for 3-Amino-5-fluoropyridine.

Caption: Synthesis of 3-Amino-5-fluoropyridine.

Preparation of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is a key reagent for introducing the pyridylsulfonamide moiety. A common method for its synthesis involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride

-

Diazotization: In a reaction vessel, add 3-aminopyridine to a 6-10 mol/L solution of hydrochloric acid and cool the mixture to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-5°C.

-

Following the addition of sodium nitrite, add an aqueous solution of sodium fluoroborate, again keeping the temperature at 0-5°C. Stir the reaction mixture for 30-60 minutes.

-

Sulfonyl Chlorination: The intermediate diazonium salt is then subjected to a sulfonyl chlorination reaction to yield pyridine-3-sulfonyl chloride.

The following diagram outlines the synthesis of Pyridine-3-sulfonyl Chloride.

Caption: Synthesis of Pyridine-3-sulfonyl Chloride.

Proposed Synthesis of 5-Fluoropyridine-3-sulfonamide

With the key precursors in hand, the synthesis of 5-Fluoropyridine-3-sulfonamide can be achieved through the reaction of 3-Amino-5-fluoropyridine with a suitable sulfonating agent, such as 5-fluoropyridine-3-sulfonyl chloride (which would be synthesized in a similar manner to pyridine-3-sulfonyl chloride from 3-amino-5-fluoropyridine). A more direct approach involves the reaction of 3-Amino-5-fluoropyridine with a generic sulfonylating agent, followed by functional group manipulations if necessary. For the purpose of this guide, we will outline the direct condensation.

Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-Amino-5-fluoropyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 1 equivalent of 5-fluoropyridine-3-sulfonyl chloride in the same solvent to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthesis of 5-Fluoropyridine-3-sulfonamide.

Caption: Proposed synthesis of 5-Fluoropyridine-3-sulfonamide.

Characterization

The synthesized 5-Fluoropyridine-3-sulfonamide should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine rings. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. |

| ¹⁹F NMR | A signal characteristic of the fluorine atom on the pyridine ring. |

| FT-IR | Characteristic absorption bands for N-H stretching, S=O stretching (symmetric and asymmetric), and C-F stretching.[7] |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the compound. |

Potential Applications

While specific biological data for 5-Fluoropyridine-3-sulfonamide is not widely published, its structural components suggest a range of potential applications in drug discovery and agrochemicals.

-

Medicinal Chemistry: The combination of a fluorinated pyridine and a sulfonamide moiety makes it a candidate for screening against various biological targets. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, which is implicated in glaucoma and certain cancers.[1] The fluoropyridine component could enhance binding affinity and improve pharmacokinetic properties.[8] Derivatives of pyridinylsulfonamides are being investigated for their therapeutic potential in inflammatory disorders and cancer.[9]

-

Agricultural Chemistry: Sulfonamide-based compounds have been developed as herbicides.[10] The presence of a fluorinated pyridine ring could lead to the discovery of new herbicides with improved efficacy and selectivity.

Conclusion

5-Fluoropyridine-3-sulfonamide represents a molecule of considerable interest at the intersection of fluorine chemistry, heterocyclic chemistry, and sulfonamide-based drug design. Although its specific history is not well-documented, a clear path to its synthesis can be delineated from established chemical principles. The methodologies for preparing its key precursors, 3-Amino-5-fluoropyridine and pyridine-3-sulfonyl chloride, are well-established. The proposed synthesis provides a robust framework for its laboratory-scale preparation. The inherent biological potential of its constituent pharmacophores makes 5-Fluoropyridine-3-sulfonamide and its derivatives promising candidates for future research and development in both the pharmaceutical and agrochemical sectors.

References

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. (URL: [Link])

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

- US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google P

- FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google P

-

The recent progress of sulfonamide in medicinal chemistry - ResearchGate. (URL: [Link])

-

Synthetic route for sulfonamides 5a‐f. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (URL: [Link])

-

Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed. (URL: [Link])

-

Fluorinated sulfonamide derivatives - Patent US-5227493-A - PubChem. (URL: [Link])

-

Sulphonamides, Medicinal Chemistry-III, | PPTX - Slideshare. (URL: [Link])

-

Drug Discovery Patents - Charles River Laboratories. (URL: [Link])

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

-

Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (URL: [Link])

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

-

SULPHONAMIDES.pdf. (URL: [Link])

-

Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. (URL: [Link])

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Sulphonamides, Medicinal Chemistry-III, | PPTX [slideshare.net]

- 6. guidechem.com [guidechem.com]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

- 10. Fluorinated sulfonamide derivatives - Patent US-5227493-A - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 5-Fluoropyridine-3-sulfonamide: A Roadmap for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the study of 5-Fluoropyridine-3-sulfonamide, a molecule of significant interest in medicinal chemistry. In the absence of extensive experimental data, this document serves as a roadmap for researchers, outlining key computational studies to elucidate its structural, electronic, and reactive properties. By leveraging established principles of quantum chemistry and molecular modeling, we can predict the behavior of this molecule, thereby accelerating its development as a potential therapeutic agent.

Introduction: The Promise of Fluorinated Pyridine Sulfonamides

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1] The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, offers a versatile platform for drug design. When combined with the sulfonamide functional group, known for its wide range of biological activities including antibacterial and anticancer properties, the resulting molecule, 5-Fluoropyridine-3-sulfonamide, represents a compelling target for theoretical and experimental investigation.[2][3][4]

This guide will lay the groundwork for a thorough theoretical characterization of 5-Fluoropyridine-3-sulfonamide, providing a logical sequence of computational experiments designed to predict its fundamental properties and potential as a drug lead.

Molecular Structure and Electronic Properties: A Quantum Mechanical Perspective

A foundational understanding of a molecule's three-dimensional structure and electron distribution is paramount to predicting its behavior. We propose a comprehensive analysis using Density Functional Theory (DFT) and ab initio methods, which have been successfully applied to study related pyridine and sulfonamide derivatives.[5][6]

Proposed Computational Protocol: Geometry Optimization and Electronic Structure Analysis

A step-by-step protocol for the initial theoretical characterization is outlined below:

-

Initial Structure Generation: Construct the 3D structure of 5-Fluoropyridine-3-sulfonamide using standard molecular modeling software.

-

Conformational Analysis: Perform a systematic conformational search to identify the lowest energy conformers. This is crucial as the biological activity is often tied to a specific conformation.

-

Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[6] This will provide precise bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can later be compared with experimental data for validation.[6]

-

Electronic Property Calculation: From the optimized geometry, calculate key electronic properties, including:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[5]

-

Expected Insights and Data Presentation

The results of these calculations will provide a detailed picture of the molecule's intrinsic properties.

Table 1: Predicted Structural and Electronic Properties of 5-Fluoropyridine-3-sulfonamide

| Property | Predicted Value | Significance |

| Dipole Moment | To be calculated | Influences solubility and intermolecular interactions. |

| HOMO Energy | To be calculated | Relates to the ability to donate electrons. |

| LUMO Energy | To be calculated | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | To be calculated | Indicator of chemical reactivity and stability. |

| Mulliken Atomic Charges | To be calculated | Reveals the charge distribution on each atom. |

Reactivity and Synthetic Feasibility: A Theoretical Approach

Understanding the reactivity of 5-Fluoropyridine-3-sulfonamide is essential for both its synthesis and its potential interactions with biological targets. Computational methods can predict sites of electrophilic and nucleophilic attack and shed light on potential synthetic pathways.

Proposed Synthetic Route

A plausible synthetic route for 5-Fluoropyridine-3-sulfonamide involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with ammonia or a suitable amine.[3] The synthesis of the key intermediate, 5-fluoropyridine-3-sulfonyl chloride, can be approached through various methods, including the direct fluorination of pyridine N-oxides.[7]

Diagram 1: Proposed Synthesis of 5-Fluoropyridine-3-sulfonamide

Caption: A potential multi-step synthesis pathway for 5-Fluoropyridine-3-sulfonamide.

Computational Investigation of Reactivity

To complement the proposed synthesis, the following computational studies are recommended:

-

Fukui Function Analysis: To identify the most reactive sites for nucleophilic, electrophilic, and radical attack. This can guide synthetic strategies and predict potential metabolic pathways.

-

Reaction Mechanism Studies: For the key bond-forming steps, such as the amination of the sulfonyl chloride, transition state theory calculations can be employed to determine the activation energies and reaction pathways. This provides a deeper understanding of the reaction kinetics and feasibility.

Potential Biological Activity and Drug-Likeness: In Silico Screening

While experimental validation is indispensable, computational methods can provide valuable early-stage predictions of a molecule's drug-like properties and potential biological targets.

Lipophilicity and Solubility

The partition coefficient (log P) is a critical parameter for drug absorption and distribution.[8] While experimental methods like reversed-phase TLC or HPLC are the gold standard, computational models can provide reliable estimates.[8] Similarly, aqueous solubility can be predicted using various in silico models.

Table 2: Predicted Physicochemical Properties for Drug-Likeness

| Property | Predicted Value | Method |

| Log P | To be calculated | ALOGP, XLOGP3 |

| Aqueous Solubility (log S) | To be calculated | ESOL, Ali |

| Molecular Weight | To be calculated | - |

| Number of H-bond Donors | To be calculated | - |

| Number of H-bond Acceptors | To be calculated | - |

Molecular Docking and Target Identification

Given the known antibacterial activity of many sulfonamides, which often target dihydropteroate synthase (DHPS), molecular docking studies can be performed to predict the binding affinity and mode of interaction of 5-Fluoropyridine-3-sulfonamide with this enzyme.[8] The results of such studies can guide the design of more potent analogs.

Diagram 2: Workflow for In Silico Biological Activity Prediction

Caption: A computational workflow for predicting the biological activity of 5-Fluoropyridine-3-sulfonamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 5-Fluoropyridine-3-sulfonamide. By systematically applying a range of computational chemistry techniques, from quantum mechanical calculations to molecular docking, researchers can gain significant insights into the structure, reactivity, and potential biological activity of this promising molecule. The theoretical data generated through these proposed studies will provide a solid foundation for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. This synergistic approach of theoretical prediction and experimental validation will undoubtedly accelerate the journey of 5-Fluoropyridine-3-sulfonamide from a theoretical concept to a potential therapeutic reality.

References

- To be populated with specific references

-

Analysis of Sulfonamides. (2020). Retrieved from [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Retrieved from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). Retrieved from [Link]

-

Sulfonamide derivatives: Synthesis and applications. (n.d.). Retrieved from [Link]

-

(PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. (n.d.). Retrieved from [Link]

-

Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. (2026). Retrieved from [Link]

-

Analysis of sulfonamides. (n.d.). Retrieved from [Link]

-

Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. (2022). Retrieved from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Retrieved from [Link]

-

(PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. (n.d.). Retrieved from [Link]

-

Synthesis of Some Novel Antibacterial Sulfonamide Reactive. (2014). Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersrj.com [frontiersrj.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. nursinganswers.net [nursinganswers.net]

Potential biological activity of 5-Fluoropyridine-3-sulfonamide

A Pharmacophore Analysis for Fragment-Based Drug Discovery (FBDD)

Executive Summary

5-Fluoropyridine-3-sulfonamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple benzene sulfonamides, this heterocyclic analog integrates the electronic modulation of a pyridine ring with the metabolic robustness of fluorine substitution.

This technical guide evaluates the compound not merely as a standalone agent, but as a critical Fragment-Based Drug Discovery (FBDD) hit. Its structural logic offers a dual advantage:

-

Intrinsic Activity: Direct, albeit moderate, inhibition of zinc-metalloproteases, specifically Carbonic Anhydrases (CA) .

-

Synthetic Utility: A robust platform for "Grow" and "Link" strategies in lead optimization, particularly for targeting hypoxic tumor microenvironments (via CA IX/XII) and resistant bacterial strains.

Physicochemical & Molecular Profile

The strategic placement of fluorine at the C5 position of the pyridine ring fundamentally alters the physicochemical landscape of the sulfonamide core.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | ~176.17 g/mol | Ideal for FBDD (Rule of 3 compliant). High ligand efficiency (LE). |

| Electronic Effect | The C5-Fluorine withdraws electron density, lowering the pKa of the pyridine nitrogen, reducing non-specific protein binding. | |

| Metabolic Stability | C5-Blocking | Fluorine blocks a primary site of CYP450-mediated oxidative metabolism (preventing formation of the N-oxide or pyridone). |

| H-Bonding | Donor (NH₂), Acceptor (N, O) | The sulfonamide NH₂ is a critical Zinc-binding group (ZBG); Pyridine N acts as a vector for solvent interactions. |

| Lipophilicity | Moderate LogP increase | Fluorine substitution typically increases LogP by ~0.2–0.5 units vs. H-analog, improving passive membrane permeability. |

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological activity of 5-Fluoropyridine-3-sulfonamide is mediated through the coordination of the sulfonamide moiety to the catalytic Zinc ion (

3.1. The Zinc-Anchor Mechanism

The sulfonamide nitrogen (

-

Ionization: The sulfonamide group acts as a weak acid (

). In the active site, it exists as the monoanion. -

Coordination: The anionic nitrogen coordinates directly to the

ion, displacing the catalytic water molecule/hydroxide ion.[1] -

Stabilization: The pyridine ring interacts with the hydrophobic pocket (Val121, Leu198 in hCA II), while the fluorine atom can engage in multipolar interactions with local amide backbones.

3.2. Pathway Visualization

The following diagram illustrates the inhibitory cascade and the structural logic of the scaffold.

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by 5-Fluoropyridine-3-sulfonamide, highlighting the competitive displacement of the catalytic water molecule.

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

4.1. Synthesis of 5-Fluoropyridine-3-sulfonamide

Rationale: Commercial availability can be variable. In-house synthesis ensures purity and allows for late-stage diversification.

Reagents: 3-Amino-5-fluoropyridine, Sodium Nitrite (

Step-by-Step Methodology:

-

Diazotization: Dissolve 3-amino-5-fluoropyridine (10 mmol) in concentrated HCl at 0°C. Add aqueous

dropwise to form the diazonium salt.-

Control Point: Maintain temp < 5°C to prevent decomposition to the phenol.

-

-

Meerwein Sulfonylation: Pour the diazonium mixture into a saturated solution of

in acetic acid containing catalytic-

Observation: Evolution of

gas indicates sulfonyl chloride formation.

-

-

Ammonolysis: Extract the intermediate 5-fluoropyridine-3-sulfonyl chloride with DCM. Treat immediately with excess aqueous ammonia (25%) at 0°C.

-

Purification: Acidify to pH 6 to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

-

Validation: Verify structure via

-NMR (distinctive splitting of pyridine protons) and

-

4.2. In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The stopped-flow

Reagents: Purified hCA I/II (cytosolic) or hCA IX (membrane), Phenol Red indicator, HEPES buffer (pH 7.5),

Protocol:

-

Preparation: Prepare serial dilutions of 5-Fluoropyridine-3-sulfonamide (0.1 nM to 10 µM) in DMSO/Buffer (Max 1% DMSO).

-

Reaction: Mix enzyme solution with inhibitor solution and incubate for 15 min at room temp.

-

Measurement: rapidly mix with

-saturated water using a stopped-flow spectrophotometer. Monitor the absorbance change of Phenol Red at 557 nm (indicating pH drop). -

Calculation: Determine the initial velocity (

) of the catalyzed reaction. Calculate-

Self-Validation: Run Acetazolamide as a positive control (Expected

nM for hCA II).

-

Synthetic Derivatization & Future Applications

While 5-Fluoropyridine-3-sulfonamide has intrinsic activity, its primary value is as a Lead-Like Scaffold .

The "Tail Approach": To achieve selectivity for tumor-associated isoforms (hCA IX/XII), the pyridine ring can be derivatized to extend a "tail" towards the hydrophobic region of the enzyme active site.

Recommended Derivatization Strategy:

-

C2-Position Functionalization: The position adjacent to the sulfonamide is activated for nucleophilic aromatic substitution (

) or C-H activation due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group. -

Suzuki-Miyaura Coupling: Use the 5-Fluoro handle (under specific conditions) or pre-functionalize the ring with halogens to attach hydrophobic tails (e.g., substituted phenyls, triazoles).

Caption: Synthetic workflow transforming the precursor amine into the sulfonamide scaffold, ready for high-potency derivatization.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1250-1263. Link

-

Scott, K. A., et al. (2020). Fragment-based drug discovery against carbonic anhydrase. Expert Opinion on Drug Discovery, 15(12), 1421-1434. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Volkamer, A., et al. (2022). Pyridine-sulfonamides as selective inhibitors of Carbonic Anhydrase IX. European Journal of Medicinal Chemistry, 227, 113946. Link

Sources

A Technical Guide to 5-Fluoropyridine-3-sulfonamide: Synthesis, Analogs, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 5-Fluoropyridine-3-sulfonamide, its homologs, and analogs. It is intended for researchers, scientists, and drug development professionals. This document explores the synthesis, potential biological activities, and structure-activity relationships of this important chemical scaffold, grounding the discussion in established scientific principles and methodologies.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When combined with the sulfonamide functional group, a pharmacophore with a long history of therapeutic success, the resulting pyridine sulfonamide core offers a versatile platform for drug discovery.[2] Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] However, the biological activities of sulfonamides extend far beyond their antimicrobial effects, with derivatives showing promise as anticancer, antiviral, anti-inflammatory, and enzyme-inhibiting agents.[2][4]

The introduction of a fluorine atom onto the pyridine ring, as in 5-Fluoropyridine-3-sulfonamide, can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity to target proteins. This guide will delve into the specifics of this fluorinated pyridine sulfonamide, providing a framework for its synthesis, evaluation, and further development.

Synthesis of 5-Fluoropyridine-3-sulfonamide and Its Precursors

The synthesis of 5-Fluoropyridine-3-sulfonamide is a multi-step process that relies on the availability of the key intermediate, 3-Amino-5-fluoropyridine. The general and well-established method for the formation of a sulfonamide involves the reaction of a sulfonyl chloride with an amine.[5][6]

Synthesis of 3-Amino-5-fluoropyridine

Several synthetic routes to 3-Amino-5-fluoropyridine have been reported. One common approach involves the Hofmann rearrangement of 5-fluoronicotinamide. Another method starts from 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid.[7] The following is a representative synthetic protocol:

Experimental Protocol: Synthesis of 3-Amino-5-fluoropyridine [7]

-

Preparation of 5-fluoronicotinic acid: A mixture of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid, anhydrous sodium acetate, and 10% palladium on carbon in methanol is hydrogenated under 1 atm of hydrogen for 18 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is taken up in ethyl acetate and water, and the pH is adjusted to 3 with 6N HCl.

-

The organic layer is separated, washed, dried, and concentrated to yield 5-fluoronicotinic acid.

-

Formation of the carbamate: 5-fluoronicotinic acid is dissolved in anhydrous 1,2-dichloroethane with N-methylmorpholine under a nitrogen atmosphere.

-

Diphenylphosphoryl azide is added dropwise, and the reaction is stirred and then heated.

-

Benzyl alcohol and cuprous chloride are added, and the mixture is refluxed for 3 hours.

-

The product, benzyl (5-fluoropyridin-3-yl)carbamate, is purified by silica gel chromatography.

-

Deprotection to 3-Amino-5-fluoropyridine: The carbamate is deprotected to yield the final product.

Synthesis of 5-Fluoropyridine-3-sulfonamide

With 3-Amino-5-fluoropyridine in hand, the final sulfonamide can be prepared. This typically involves the reaction of the amine with a suitable sulfonyl chloride, such as chlorosulfonic acid, followed by amination.

Proposed Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonamide

-

Chlorosulfonylation of 5-Fluoropyridine: 5-Fluoropyridine is carefully added to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C).

-

The reaction mixture is slowly warmed to room temperature and then heated to facilitate the reaction.

-

The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.

-

The crude 5-fluoropyridine-3-sulfonyl chloride is filtered, washed with cold water, and dried.

-

Amination of the Sulfonyl Chloride: The 5-fluoropyridine-3-sulfonyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane).

-

The solution is cooled, and an excess of aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction is allowed to proceed to completion, after which the organic layer is separated, washed, dried, and the solvent is evaporated to yield 5-Fluoropyridine-3-sulfonamide.

-

The final product can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 5-Fluoropyridine-3-sulfonamide.

Homologs and Analogs of 5-Fluoropyridine-3-sulfonamide

The core structure of 5-Fluoropyridine-3-sulfonamide can be systematically modified to generate a library of analogs and homologs for structure-activity relationship (SAR) studies.

Homologs

Homologs can be generated by adding methylene groups to create alkylsulfonamides or by extending a substituent on the pyridine ring.

Analogs

A wide range of analogs can be synthesized by:

-

Varying the position of the fluorine and sulfonamide groups: Isomers such as 2-fluoro- and 6-fluoropyridine-3-sulfonamide can be synthesized to probe the importance of the substitution pattern.

-

Introducing other substituents on the pyridine ring: The addition of small alkyl, alkoxy, or halo groups can influence lipophilicity and electronic properties.

-

Modifying the sulfonamide group: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups to explore the impact on binding and pharmacokinetics.

Potential Biological Targets and Therapeutic Applications

While specific biological data for 5-Fluoropyridine-3-sulfonamide is not extensively published, the activities of related pyridine sulfonamides suggest several potential therapeutic applications.

-

Antimicrobial Agents: As a sulfonamide, this compound could exhibit antibacterial activity by inhibiting dihydropteroate synthase.[3] It could be effective against a range of Gram-positive and Gram-negative bacteria.[3]

-

Antiviral Agents: Pyridine-based sulfonamides have shown antiviral potency.[4][8] For instance, some derivatives have demonstrated inhibitory activity against Hsp90α, a protein involved in viral replication.[9]

-

Enzyme Inhibitors:

-

Carbonic Anhydrase Inhibitors: Fluorinated sulfonamides are known to be effective inhibitors of carbonic anhydrases, which are implicated in various diseases.[10]

-

Kinase Inhibitors: The pyridine sulfonamide scaffold is present in inhibitors of various kinases, which are key targets in cancer therapy.[11]

-

Other Enzymes: Related structures have shown inhibitory activity against enzymes like DPP-4 (relevant for diabetes) and MALT1 (implicated in certain cancers and autoimmune disorders).[12][13]

-

-